molecular formula C14H21N B7967078 4-(Adamantan-1-yl)butanenitrile

4-(Adamantan-1-yl)butanenitrile

Cat. No.: B7967078
M. Wt: 203.32 g/mol
InChI Key: OLBGBUNCSRXRAZ-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)butanenitrile is an organic compound that features an adamantane moiety attached to a butanenitrile group. Adamantane is a highly stable, diamondoid structure known for its rigidity and unique chemical properties. The incorporation of adamantane into various chemical structures often imparts enhanced stability and interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)butanenitrile typically involves the reaction of adamantane derivatives with appropriate nitrile precursors. One common method involves the alkylation of adamantane with a butanenitrile derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butanenitrile in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The adamantane moiety can participate in substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

Scientific Research Applications

4-(Adamantan-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)butanenitrile in biological systems is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, while the nitrile group may interact with specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its stability and use in antiviral drugs like amantadine.

    1-Adamantylamine: A derivative with a primary amine group, used in medicinal chemistry.

    Adamantanone: An oxidized form of adamantane, used in organic synthesis.

Uniqueness

4-(Adamantan-1-yl)butanenitrile is unique due to the presence of both the adamantane and nitrile functionalities, which impart distinct chemical and biological properties. Its stability, rigidity, and potential biological activities make it a valuable compound for various applications .

Properties

IUPAC Name

4-(1-adamantyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBGBUNCSRXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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